GSK-3beta Inhibitor XI
説明
GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.
科学的研究の応用
-
Cancer Treatment
- GSK-3beta inhibitors have been explored for their effects in cancer treatment . They have been shown to have a regulatory role in apoptosis, cell cycle, DNA repair, tumor growth, invasion, and metastasis . For instance, Elraglusib (9-ING-41), a selective small-molecule inhibitor of GSK-3beta, has been found to reduce the expression of immune checkpoint molecules PD-1, TIGIT, and LAG-3 and enhance CD8+ T cell cytolytic killing of melanoma cells .
-
Alzheimer’s Disease Treatment
- GSK-3beta inhibitors could be used in the treatment of Alzheimer’s disease . Studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function . For instance, a novel GSK-3 inhibitor was found to have a dual impact on amyloid and tau alterations and improved neuronal survival in vivo .
-
Parkinson’s Disease Treatment
-
Inflammation Treatment
-
Type-II Diabetes Treatment
-
Osteoblast Differentiation
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
-
Aging and Cellular Senescence
- GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Immune Disorders
-
Atherosclerosis
- GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Heart Disease
- GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
-
Aging and Cellular Senescence
- GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Immune Disorders
-
Atherosclerosis
- GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Heart Disease
- GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
特性
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3beta Inhibitor XI | |
CAS RN |
626604-39-5 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。